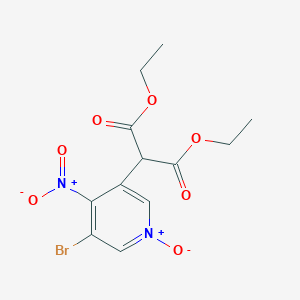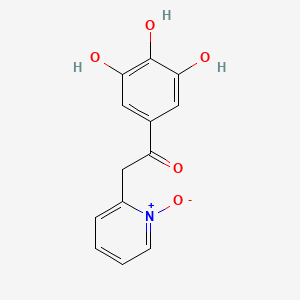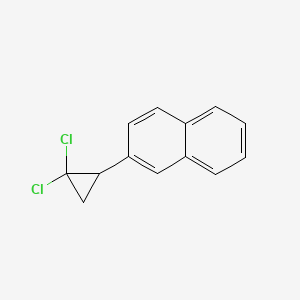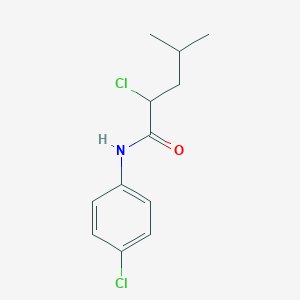![molecular formula C20H17ClO3 B14515312 Benzoic acid;2-[(4-chlorophenyl)methyl]phenol CAS No. 62707-04-4](/img/structure/B14515312.png)
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol is an organic compound that features both a benzoic acid and a phenol group The presence of a chlorophenyl group attached to the phenol ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol typically involves the following steps:
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with chloromethyl benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the chlorophenyl group reacts with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Formation of Benzoic Acid: The benzoic acid group can be introduced through the oxidation of a methyl group attached to the benzene ring using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzoic acid group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Benzyl alcohol
Substitution: Various substituted phenols
科学研究应用
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid group can participate in acid-base reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.
相似化合物的比较
Similar Compounds
Phenol: Lacks the benzoic acid and chlorophenyl groups.
Benzoic Acid: Lacks the phenol and chlorophenyl groups.
Chlorophenol: Lacks the benzoic acid group.
属性
CAS 编号 |
62707-04-4 |
|---|---|
分子式 |
C20H17ClO3 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
benzoic acid;2-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO.C7H6O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9) |
InChI 键 |
YIXZDJXOUMDXPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




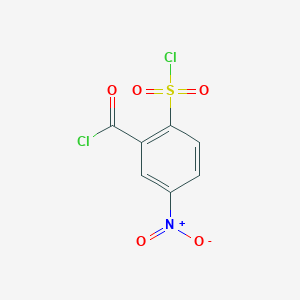
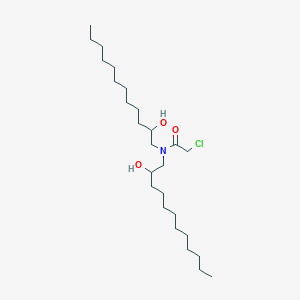
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)

